molecular formula C10H10F3NO2S B11849501 1-Tosyl-2-(trifluoromethyl)aziridine

1-Tosyl-2-(trifluoromethyl)aziridine

Cat. No.: B11849501
M. Wt: 265.25 g/mol
InChI Key: OCDVSJGBBHWGPE-UHFFFAOYSA-N
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Description

1-Tosyl-2-(trifluoromethyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group and a tosyl group makes this compound particularly interesting due to its unique chemical properties and reactivity. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-2-(trifluoromethyl)aziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is efficient and provides high yields . Another method involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines, which also yields aziridines with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-2-(trifluoromethyl)aziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of Lewis acids or protic acids to activate the aziridine ring .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of amino derivatives, while reaction with alcohols can yield alkoxy derivatives .

Mechanism of Action

The mechanism of action of 1-tosyl-2-(trifluoromethyl)aziridine involves the activation of the aziridine ring by electron-withdrawing groups such as the tosyl group. This activation makes the ring susceptible to nucleophilic attack, leading to ring opening and the formation of various products . The molecular targets and pathways involved depend on the specific reactions and derivatives formed.

Properties

Molecular Formula

C10H10F3NO2S

Molecular Weight

265.25 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine

InChI

InChI=1S/C10H10F3NO2S/c1-7-2-4-8(5-3-7)17(15,16)14-6-9(14)10(11,12)13/h2-5,9H,6H2,1H3

InChI Key

OCDVSJGBBHWGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(F)(F)F

Origin of Product

United States

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